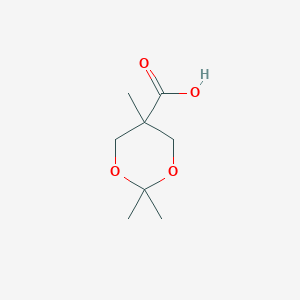

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Description

Properties

IUPAC Name |

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWDEAIHCUMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463290 | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-14-2 | |

| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Abstract

This guide provides an in-depth technical overview of the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a critical protected monomer in the field of polymer chemistry, particularly for the construction of highly branched polyester-based dendrimers. The primary synthesis pathway, an acid-catalyzed ketalization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with acetone, is detailed. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss key process considerations, and present characterization data. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for preparing this essential building block.

Introduction: A Key Building Block for Dendritic Architectures

Chemical Identity and Structure

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a carboxylic acid derivative featuring a 1,3-dioxane ring structure. It is systematically synthesized by protecting the 1,3-diol functionality of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as an isopropylidene ketal (also known as an acetonide).[1][2] This protection strategy masks the hydrophilic diol, allowing for selective reactions involving the remaining carboxylic acid group.

| Property | Value |

| IUPAC Name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid[3] |

| CAS Number | 16837-14-2[3][4] |

| Molecular Formula | C₈H₁₄O₄[1][3] |

| Molecular Weight | 174.19 g/mol [3][4] |

| Synonyms | Acetonide of 2,2-bis(hydroxymethyl)propionic acid |

The molecule's structure features a six-membered 1,3-dioxane ring in a chair conformation, with the carboxyl group typically occupying an equatorial position for steric stability.[1]

Significance and Applications

The primary application of this compound lies in its role as a protected monomer for the synthesis of dendrimers and other complex polymers.[1] Bis-MPA is a highly valued, biocompatible, and biodegradable building block for creating precise, monodisperse polyester dendrimers.[1] The synthesis of these dendrimers relies on a generational growth strategy which requires the selective protection of the hydroxyl groups while leaving the carboxylic acid available for esterification reactions. The isopropylidene ketal is one of the most common protecting groups used for this purpose due to its straightforward installation and subsequent removal under acidic conditions.[1][2]

Overview of the Synthetic Strategy

The synthesis is a classic example of diol protection via ketal formation. The 1,3-diol of bis-MPA reacts with acetone in the presence of an acid catalyst to form the cyclic 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. The reaction is reversible, and thus, the removal of water is critical to drive the equilibrium toward the product.

Caption: Overall synthesis workflow.

The Core Synthesis Pathway: Acid-Catalyzed Ketalization

Reaction Principle and Mechanism

The formation of the 1,3-dioxane ring is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds through several key steps, which underscores the critical role of the acid catalyst and the necessity of water removal.

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the hydroxyl groups of bis-MPA acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.

-

Water Elimination: The protonated hydroxyl group of the hemiacetal is eliminated as a water molecule, a thermodynamically favorable process. This results in the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Ring Closure: The second hydroxyl group of the bis-MPA molecule attacks the oxocarbenium ion in an intramolecular fashion, closing the six-membered ring.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final product.

The entire process is governed by equilibrium. According to Le Châtelier's principle, the continuous removal of the water byproduct shifts the equilibrium towards the formation of the dioxane product, maximizing the yield.[5]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a substituted dioxane derivative, is a compound of increasing relevance in the fields of pharmaceutical development and polymer chemistry. Its rigid heterocyclic scaffold, combined with the reactive carboxylic acid functionality, makes it an attractive building block for the synthesis of complex molecular architectures and novel materials. This guide provides a comprehensive overview of its known physicochemical properties, drawing from experimental data, computational studies, and analysis of structurally related compounds. As a Senior Application Scientist, the rationale behind the presented analytical methodologies is explained to provide a deeper understanding of the compound's behavior and to facilitate its application in research and development.

Molecular Identity and Structure

Final confirmation of the molecular structure and stereochemistry of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has been unequivocally established through single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of atoms in the crystalline state, serving as the gold standard for structural elucidation.

- Molecular Formula: C₈H₁₄O₄

- Molecular Weight: 174.19 g/mol

- CAS Number: 16837-14-2

- Systematic Name: 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

The dioxane ring adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. The carboxyl group is situated in an equatorial position on this ring. This conformational preference is crucial as it dictates the molecule's reactivity and intermolecular interactions.